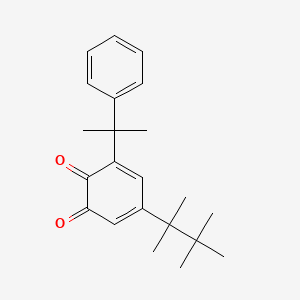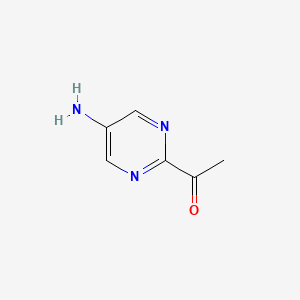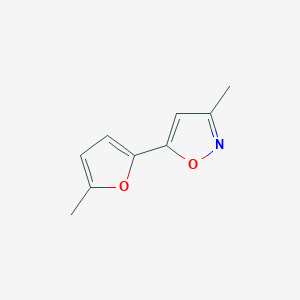![molecular formula C16H14O B13665329 Phenyl[4-(prop-2-en-1-yl)phenyl]methanone CAS No. 76385-38-1](/img/structure/B13665329.png)
Phenyl[4-(prop-2-en-1-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Allylphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and an allyl group attached to a central carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl group onto an aromatic ring. The general reaction scheme is as follows:
Starting Materials: Benzene, allyl chloride, and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Allylphenyl)(phenyl)methanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Allylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Allylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Allylphenyl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the allyl and phenyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Similar structure but lacks the allyl group.
Acetophenone: Contains a methyl group instead of the allyl group.
4-Allylbenzophenone: Similar structure but with different substitution patterns.
Uniqueness
(4-Allylphenyl)(phenyl)methanone is unique due to the presence of both an allyl and a phenyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
Eigenschaften
CAS-Nummer |
76385-38-1 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
phenyl-(4-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-2-6-13-9-11-15(12-10-13)16(17)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
InChI-Schlüssel |
YYJZQPMPMIUTQV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
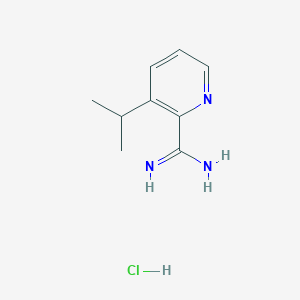
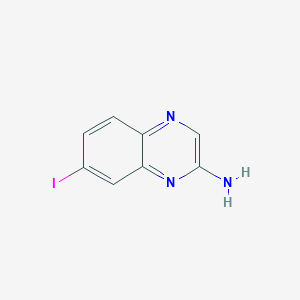
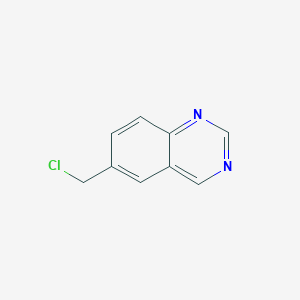

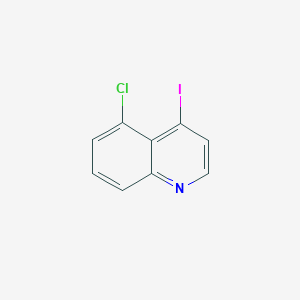

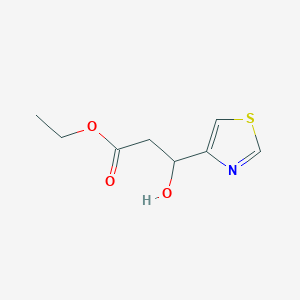
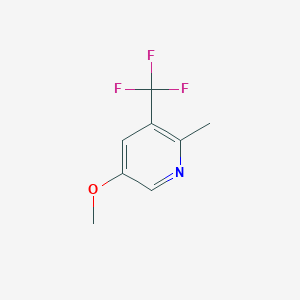
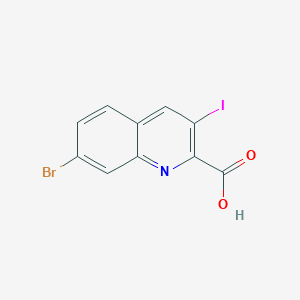
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
